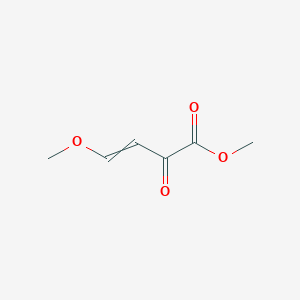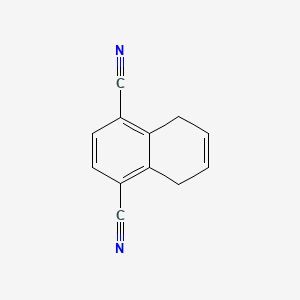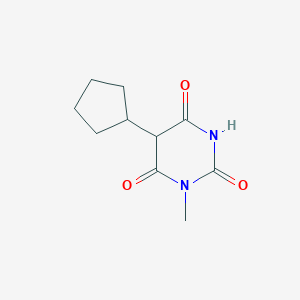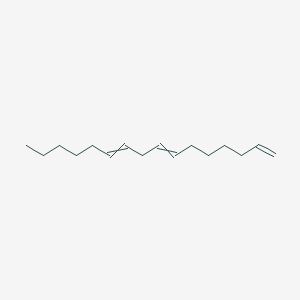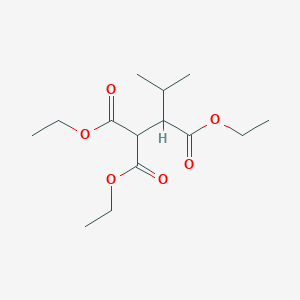
Triethyl 3-methylbutane-1,1,2-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl 3-methylbutane-1,1,2-tricarboxylate: is an organic compound with the molecular formula C14H24O6 . It is a triester derivative of 3-methylbutane-1,1,2-tricarboxylic acid. This compound is known for its unique structure, which includes three ester groups attached to a central carbon chain. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: Triethyl 3-methylbutane-1,1,2-tricarboxylate can be synthesized through esterification reactions. One common method involves the reaction of 3-methylbutane-1,1,2-tricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. Large-scale reactors equipped with efficient mixing and heating systems are used to maintain optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: Triethyl 3-methylbutane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 3-methylbutane-1,1,2-tricarboxylic acid.
Reduction: Triethyl 3-methylbutane-1,1,2-triol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Chemistry: Triethyl 3-methylbutane-1,1,2-tricarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of polymers and resins.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used as a model compound to investigate metabolic pathways involving esters.
Medicine: While not directly used as a drug, this compound can be used in the synthesis of pharmaceutical intermediates. Its derivatives may have potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of plasticizers, which are added to polymers to increase their flexibility. It is also used in the manufacture of coatings and adhesives.
作用機序
The mechanism of action of triethyl 3-methylbutane-1,1,2-tricarboxylate primarily involves its ester functional groups. These groups can undergo hydrolysis, reduction, and substitution reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs.
類似化合物との比較
- Triethyl 1,1,2-ethanetricarboxylate
- Triethyl 1,1,3-propanetricarboxylate
- Triethyl 1,2,4-butanetricarboxylate
Comparison: Triethyl 3-methylbutane-1,1,2-tricarboxylate is unique due to its specific arrangement of ester groups and the presence of a methyl group on the central carbon chain. This structural difference can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For example, the presence of the methyl group may affect steric hindrance and electronic effects, leading to variations in reaction rates and product distribution.
特性
CAS番号 |
113273-10-2 |
|---|---|
分子式 |
C14H24O6 |
分子量 |
288.34 g/mol |
IUPAC名 |
triethyl 3-methylbutane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C14H24O6/c1-6-18-12(15)10(9(4)5)11(13(16)19-7-2)14(17)20-8-3/h9-11H,6-8H2,1-5H3 |
InChIキー |
UVXJOYQEEOYQQA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C)C)C(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


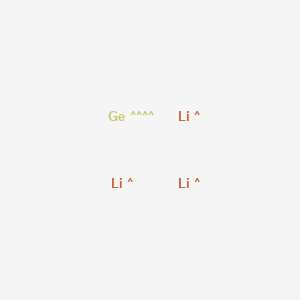

![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
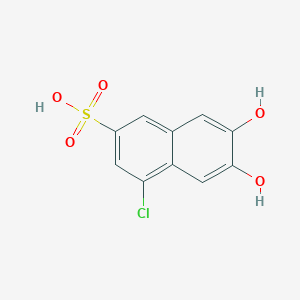
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)


